Cas no 512809-71-1 (ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate)
ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetate
- ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate
- 512809-71-1
- HMS2693M18
- Ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-pyrazol-1-yl]acetate
- STK301657
- DTXSID501326709
- SMR000306325
- SB85805
- CS-0299131
- EN300-228189
- ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate
- ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate
- ethyl 2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetate
- Ethyl2-(4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetate
- MLS000727628
- CHEMBL1715390
- BBL038292
- AKOS000307673
-
- MDL: MFCD02253792
- Inchi: 1S/C9H11BrF2N2O2/c1-3-16-6(15)4-14-5(2)7(10)8(13-14)9(11)12/h9H,3-4H2,1-2H3
- InChI Key: BZFUGGJYLFKQBW-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=NN(CC(=O)OCC)C=1C
Computed Properties
- Exact Mass: 295.99720Da
- Monoisotopic Mass: 295.99720Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 44.1Ų
ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM521385-1g |
Ethyl 2-(4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetate |
512809-71-1 | 97% | 1g |
$190 | 2022-06-11 | |
| Chemenu | CM521385-5g |
Ethyl 2-(4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetate |
512809-71-1 | 97% | 5g |
$564 | 2022-06-11 | |
| Enamine | EN300-228189-1g |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
512809-71-1 | 1g |
$381.0 | 2023-09-15 | ||
| Enamine | EN300-228189-5g |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
512809-71-1 | 5g |
$1038.0 | 2023-09-15 | ||
| Enamine | EN300-228189-10g |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
512809-71-1 | 10g |
$1860.0 | 2023-09-15 | ||
| Enamine | EN300-228189-0.05g |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
512809-71-1 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
| Enamine | EN300-228189-0.1g |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
512809-71-1 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-228189-0.25g |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
512809-71-1 | 95% | 0.25g |
$189.0 | 2024-06-20 | |
| Enamine | EN300-228189-0.5g |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
512809-71-1 | 95% | 0.5g |
$297.0 | 2024-06-20 | |
| Enamine | EN300-228189-1.0g |
ethyl 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate |
512809-71-1 | 95% | 1.0g |
$381.0 | 2024-06-20 |
ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate
Recent Advances in the Study of Ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate (CAS: 512809-71-1)
The compound ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate (CAS: 512809-71-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative is of particular interest due to its potential applications in medicinal chemistry, specifically as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its structural properties, synthetic pathways, and biological activities, shedding light on its versatility and utility in drug development.
One of the primary focuses of current research is the optimization of synthetic routes for ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs catalytic bromination and difluoromethylation steps. This method not only improves the efficiency of production but also reduces the environmental impact by minimizing the use of hazardous reagents. The study highlights the compound's stability under various conditions, making it a reliable candidate for further pharmaceutical applications.
In addition to its synthetic utility, ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate has been investigated for its potential biological activities. Preliminary in vitro studies have demonstrated its inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound exhibits moderate activity against cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for developing anti-inflammatory agents. Further mechanistic studies are underway to elucidate its mode of action and optimize its pharmacological profile.
The structural features of ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate also make it a valuable scaffold for the design of new agrochemicals. Research published in Pest Management Science (2023) explored its derivatives as potential fungicides. The study found that certain modifications to the pyrazole core enhanced the compound's efficacy against fungal pathogens, with minimal toxicity to non-target organisms. These findings open new avenues for the development of sustainable agrochemicals.
Despite these promising developments, challenges remain in the widespread application of ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate. Issues such as scalability, cost-effectiveness, and regulatory compliance need to be addressed. Future research directions may include the exploration of greener synthetic methods, detailed toxicological studies, and the development of formulations to enhance bioavailability. Collaborative efforts between academia and industry will be crucial in overcoming these hurdles and unlocking the full potential of this compound.
In conclusion, ethyl 2-4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-ylacetate (CAS: 512809-71-1) represents a versatile and promising compound in both pharmaceutical and agrochemical research. Recent advancements in its synthesis and biological evaluation underscore its potential as a key player in the development of new therapeutic and agrochemical agents. Continued research and innovation will be essential to fully realize its applications and benefits.
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